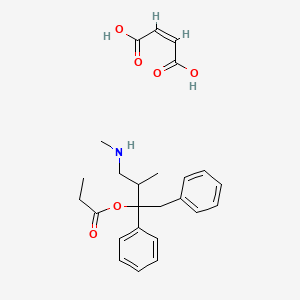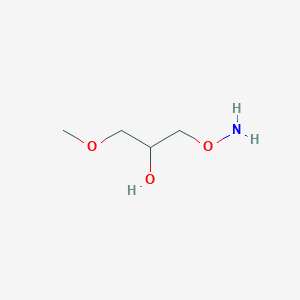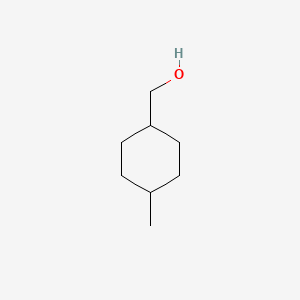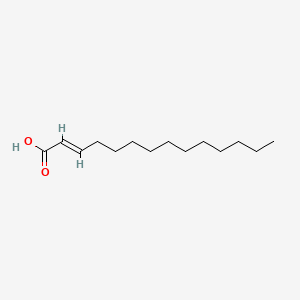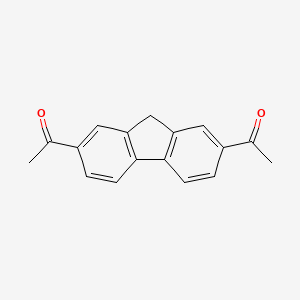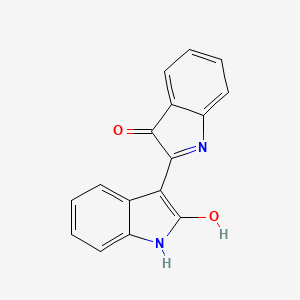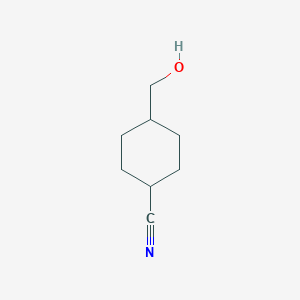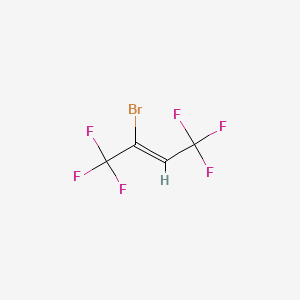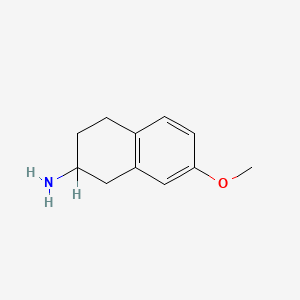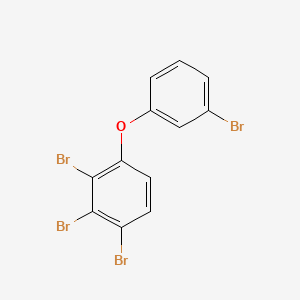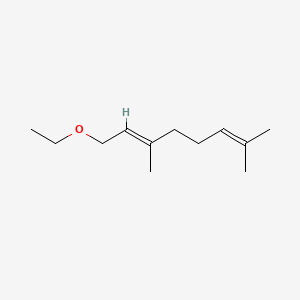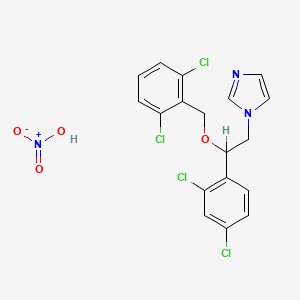
Isoconazole nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoconazole nitrate is an antifungal agent belonging to the azole class of compounds. It is primarily used to treat superficial skin and vaginal infections caused by fungi. This compound exhibits broad-spectrum activity against dermatophytes, yeasts, molds, and gram-positive bacteria . It is structurally related to other azole antifungals such as clotrimazole and miconazole .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isoconazole nitrate involves several key steps:
Reduction of Trichloroacetophenone: Trichloroacetophenone is catalytically reduced to obtain 1-(2,4-dichlorophenyl)-2-chloroethanol.
N-Alkylation Reaction: The 1-(2,4-dichlorophenyl)-2-chloroethanol undergoes N-alkylation with imidazole to form 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole.
Etherification: The intermediate is etherified with 2,6-dichlorobenzyl chloride.
Nitration: The final step involves acidification with nitric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but employs optimized reaction conditions and catalysts to enhance yield and purity. The process includes recrystallization and purification steps to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, altering the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, especially involving the imidazole ring and chlorinated aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazole derivatives .
Applications De Recherche Scientifique
Isoconazole nitrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying azole antifungals and their interactions with fungal cell membranes.
Biology: Investigated for its effects on fungal cell growth and metabolism.
Industry: Employed in the formulation of topical creams, ointments, and sprays for antifungal treatments.
Mécanisme D'action
Isoconazole nitrate exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is part of the cytochrome P450 family. This enzyme is responsible for converting lanosterol to ergosterol, a crucial component of the fungal cell membrane. Inhibition of this enzyme disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately fungal cell death .
Comparaison Avec Des Composés Similaires
- Clotrimazole
- Miconazole
- Econazole
- Bifonazole
Isoconazole nitrate’s unique combination of broad-spectrum activity and compatibility with combination therapies makes it a valuable antifungal agent in both clinical and research settings.
Propriétés
Numéro CAS |
40036-10-0 |
|---|---|
Formule moléculaire |
C18H14Cl4N3O4- |
Poids moléculaire |
478.1 g/mol |
Nom IUPAC |
1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole;nitrate |
InChI |
InChI=1S/C18H14Cl4N2O.NO3/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21;2-1(3)4/h1-8,11,18H,9-10H2;/q;-1 |
Clé InChI |
KOFXOYRTLZGAKN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)([O-])[O-] |
Numéros CAS associés |
27523-40-6 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


